molecular formula C19H23NO4S2 B331035 2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester

2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester

Cat. No. B331035
M. Wt: 393.5 g/mol
InChI Key: ANMXERMCPKPWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester is a sulfonamide and an isopropyl ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in chemoselective synthesis processes. For example, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a chemically related compound, was synthesized from a related acid using a specific reducing agent, highlighting the chemical reactivity and potential for derivative synthesis of similar compounds (Jayaraman, Sridharan, & Nagappan, 2010).
  • Investigations into the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveal details about the molecular structure, which is vital for understanding the properties and potential applications of related compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Potential Biological and Pharmaceutical Applications

  • The compound's derivatives have been explored for their potential in creating Schiff bases, which could have antimicrobial and anti-inflammatory properties. This suggests possible pharmaceutical applications for derivatives of the compound (Narayana, Ashalatha, Raj, & Kumari, 2006).
  • Another study focused on the synthesis of various carboxylic acids, esters, alcohols, and ethers, derived from related compounds, showing the versatility of such structures in creating a range of potentially bioactive molecules (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

Advanced Chemical Transformations

  • Research has demonstrated the ability to transform compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate into complex structures like benzo[4,5]thieno[2,3-d]pyrimidines, showing the compound's potential for sophisticated chemical transformations (El-Ahl, Ismail, & Amer, 2003).

Spectroscopic Applications

  • The study of fluorophores related to the compound, particularly those specific for Zinc(II) detection, is significant for biochemical research, indicating the compound's relevance in analytical chemistry (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

propan-2-yl 2-(benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H23NO4S2/c1-12(2)24-19(21)17-15-10-9-13(3)11-16(15)25-18(17)20-26(22,23)14-7-5-4-6-8-14/h4-8,12-13,20H,9-11H2,1-3H3

InChI Key

ANMXERMCPKPWLU-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NS(=O)(=O)C3=CC=CC=C3

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester
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2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester
Reactant of Route 3
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2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester
Reactant of Route 4
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2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester
Reactant of Route 5
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2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester
Reactant of Route 6
2-(Benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester

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